Cas no 2228278-27-9 (5-(3-methoxyazetidin-3-yl)methyl-1,4-dimethyl-1H-pyrazole)

5-(3-methoxyazetidin-3-yl)methyl-1,4-dimethyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 5-(3-methoxyazetidin-3-yl)methyl-1,4-dimethyl-1H-pyrazole
- 2228278-27-9
- 5-[(3-methoxyazetidin-3-yl)methyl]-1,4-dimethyl-1H-pyrazole
- EN300-1775821
-
- インチ: 1S/C10H17N3O/c1-8-5-12-13(2)9(8)4-10(14-3)6-11-7-10/h5,11H,4,6-7H2,1-3H3
- InChIKey: MYKJVCVUGIGGMK-UHFFFAOYSA-N
- ほほえんだ: O(C)C1(CC2=C(C)C=NN2C)CNC1
計算された属性
- せいみつぶんしりょう: 195.137162174g/mol
- どういたいしつりょう: 195.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 39.1Ų
5-(3-methoxyazetidin-3-yl)methyl-1,4-dimethyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1775821-0.1g |
5-[(3-methoxyazetidin-3-yl)methyl]-1,4-dimethyl-1H-pyrazole |
2228278-27-9 | 0.1g |
$1496.0 | 2023-09-20 | ||
Enamine | EN300-1775821-0.25g |
5-[(3-methoxyazetidin-3-yl)methyl]-1,4-dimethyl-1H-pyrazole |
2228278-27-9 | 0.25g |
$1564.0 | 2023-09-20 | ||
Enamine | EN300-1775821-5.0g |
5-[(3-methoxyazetidin-3-yl)methyl]-1,4-dimethyl-1H-pyrazole |
2228278-27-9 | 5g |
$4930.0 | 2023-06-03 | ||
Enamine | EN300-1775821-1g |
5-[(3-methoxyazetidin-3-yl)methyl]-1,4-dimethyl-1H-pyrazole |
2228278-27-9 | 1g |
$1701.0 | 2023-09-20 | ||
Enamine | EN300-1775821-5g |
5-[(3-methoxyazetidin-3-yl)methyl]-1,4-dimethyl-1H-pyrazole |
2228278-27-9 | 5g |
$4930.0 | 2023-09-20 | ||
Enamine | EN300-1775821-10.0g |
5-[(3-methoxyazetidin-3-yl)methyl]-1,4-dimethyl-1H-pyrazole |
2228278-27-9 | 10g |
$7312.0 | 2023-06-03 | ||
Enamine | EN300-1775821-10g |
5-[(3-methoxyazetidin-3-yl)methyl]-1,4-dimethyl-1H-pyrazole |
2228278-27-9 | 10g |
$7312.0 | 2023-09-20 | ||
Enamine | EN300-1775821-0.5g |
5-[(3-methoxyazetidin-3-yl)methyl]-1,4-dimethyl-1H-pyrazole |
2228278-27-9 | 0.5g |
$1632.0 | 2023-09-20 | ||
Enamine | EN300-1775821-2.5g |
5-[(3-methoxyazetidin-3-yl)methyl]-1,4-dimethyl-1H-pyrazole |
2228278-27-9 | 2.5g |
$3332.0 | 2023-09-20 | ||
Enamine | EN300-1775821-0.05g |
5-[(3-methoxyazetidin-3-yl)methyl]-1,4-dimethyl-1H-pyrazole |
2228278-27-9 | 0.05g |
$1428.0 | 2023-09-20 |
5-(3-methoxyazetidin-3-yl)methyl-1,4-dimethyl-1H-pyrazole 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
5-(3-methoxyazetidin-3-yl)methyl-1,4-dimethyl-1H-pyrazoleに関する追加情報
5-(3-methoxyazetidin-3-yl)methyl-1,4-dimethyl-1H-pyrazole: A Comprehensive Overview
The compound 5-(3-methoxyazetidin-3-yl)methyl-1,4-dimethyl-1H-pyrazole, with the CAS number 2228278-27-9, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two adjacent nitrogen atoms. The presence of the azetidine ring, a four-membered cyclic ether, adds unique structural and functional properties to this molecule. Recent studies have highlighted its potential applications in drug discovery and materials science.
One of the key features of 5-(3-methoxyazetidin-3-yl)methyl-1,4-dimethyl-1H-pyrazole is its ability to act as a versatile building block in organic synthesis. The pyrazole ring is known for its stability and reactivity, making it a valuable component in the construction of bioactive molecules. The azetidine moiety introduces additional functionality, such as improved solubility and enhanced binding affinity to biological targets. This combination makes the compound an attractive candidate for the development of novel therapeutics.
Recent research has focused on the synthesis and characterization of this compound. Scientists have employed various methodologies, including palladium-catalyzed cross-coupling reactions and enamine chemistry, to efficiently construct the molecule. These studies have not only improved the synthetic routes but also provided deeper insights into its structural properties. For instance, computational studies using density functional theory (DFT) have revealed the electronic distribution and reactivity patterns of the molecule, which are critical for understanding its interactions with biological systems.
The application of 5-(3-methoxyazetidin-3-yl)methyl-1,4-dimethyl-1H-pyrazole in drug discovery is particularly promising. Pyrazoles are known for their ability to modulate enzyme activity and receptor binding, making them valuable in the development of anti-inflammatory, antitumor, and antimicrobial agents. The incorporation of the azetidine ring further enhances these properties by introducing steric bulk and electronic effects that can fine-tune bioactivity. Recent studies have demonstrated its potential as a lead compound in the development of kinase inhibitors, which are crucial for treating various cancers.
In addition to its pharmacological applications, this compound has also found use in materials science. The pyrazole ring's aromaticity and conjugation make it suitable for applications in organic electronics. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices. The azetidine moiety contributes to improved charge transport properties, which are essential for enhancing device performance.
The synthesis of 5-(3-methoxyazetidin-3-yl)methyl-1,4-dimethyl-1H-pyrazole involves a series of well-defined steps that ensure high yields and purity. Starting from readily available starting materials such as azetidine derivatives and pyrazole precursors, chemists employ multi-component reactions or stepwise coupling strategies to assemble the molecule. These methods are scalable and amenable to large-scale production, making them suitable for both academic research and industrial applications.
The structural versatility of this compound is further highlighted by its ability to undergo various post-synthetic modifications. For example, substitution reactions at the pyrazole nitrogen atoms or azetidine oxygen atom can introduce additional functional groups, thereby expanding its chemical diversity. This feature is particularly advantageous in drug design, where fine-tuning molecular properties is often required to optimize efficacy and minimize side effects.
In conclusion, 5-(3-methoxyazetidin-3-yl)methyl-1,4-dimethyl-1H-pyrazole represents a compelling example of how structural complexity can lead to functional diversity in organic compounds. With its unique combination of pyrazole and azetidine moieties, this molecule holds significant potential across multiple disciplines. As research continues to uncover new applications and synthetic strategies, it is likely that this compound will play an increasingly important role in both academic and industrial settings.
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